molecular formula C₁₂H₂₂N₂O₂ B1145641 4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester CAS No. 1187930-92-2

4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester

Cat. No. B1145641
CAS RN: 1187930-92-2
M. Wt: 226.32
InChI Key:
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Description

4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester is a biochemical compound with the molecular formula C12H22N2O2 . It has an average mass of 226.315 Da and a monoisotopic mass of 226.168121 Da . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopenta[c]pyrrole ring with an amino group at the 4-position and a carboxylic acid tert-butyl ester at the 2-position .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C12H22N2O2, an average mass of 226.315 Da, and a monoisotopic mass of 226.168121 Da .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research , where it serves as a biochemical tool for studying protein structure and function . Its role in proteomics can be pivotal for understanding protein interactions, post-translational modifications, and protein stability under various conditions.

Organic Synthesis

In the field of organic synthesis , this compound is used as a building block for the synthesis of more complex molecules . Its reactive ester group and the presence of an amino group make it a versatile intermediate in the construction of cyclic compounds and peptides.

Pharmaceutical Development

The tert-butyl ester group in this compound is often used in pharmaceutical development to improve the pharmacokinetic properties of drug candidates . It can be used to increase molecular stability, modify drug release rates, and enhance lipid solubility for better absorption.

Material Science

In material science , this compound’s structural features may be explored for the development of new polymeric materials . Its ability to form stable cyclic structures can contribute to the creation of polymers with unique mechanical and thermal properties.

Chemical Synthesis

Chemical synthesis: research benefits from this compound’s potential to act as a chiral catalyst or as a chiral building block . Its stereochemistry can be exploited to induce chirality in synthesized molecules, which is crucial for producing enantiomerically pure substances.

Analytical Chemistry

The compound finds application in analytical chemistry as a standard or reagent in chromatographic techniques . It can help in the separation and quantification of complex mixtures, aiding in the identification of unknown substances.

Environmental Testing

In environmental testing , this compound could be used as a tracer or a reactant in the study of environmental processes . Its stability and detectability make it suitable for monitoring chemical transformations in various ecosystems.

Life Sciences Research

Lastly, in life sciences research , this compound can be employed in the study of biological pathways and processes . Its incorporation into biomolecules can provide insights into metabolic pathways and enzyme mechanisms.

properties

IUPAC Name

tert-butyl 4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-10(13)9(8)7-14/h8-10H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUXGMBHACBHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655141
Record name tert-Butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester

CAS RN

1187930-92-2
Record name 1,1-Dimethylethyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate
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